N-(3-Chlorophenyl)-N'-(2-naphthyl)urea
CAS No.: 380861-28-9
Cat. No.: VC15886134
Molecular Formula: C17H13ClN2O
Molecular Weight: 296.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 380861-28-9 |
|---|---|
| Molecular Formula | C17H13ClN2O |
| Molecular Weight | 296.7 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-naphthalen-2-ylurea |
| Standard InChI | InChI=1S/C17H13ClN2O/c18-14-6-3-7-15(11-14)19-17(21)20-16-9-8-12-4-1-2-5-13(12)10-16/h1-11H,(H2,19,20,21) |
| Standard InChI Key | MXEBQYHYOWCCSN-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
N-(3-Chlorophenyl)-N'-(2-naphthyl)urea belongs to the aryl urea class, featuring a 3-chlorophenyl group attached to one urea nitrogen and a 2-naphthyl group to the other. Key identifiers include:
| Property | Value/Descriptor |
|---|---|
| IUPAC Name | 1-(3-chlorophenyl)-3-(naphthalen-2-yl)urea |
| CAS Registry Number | 380861-28-9 |
| Molecular Formula | |
| Molecular Weight | 296.7 g/mol |
| SMILES Notation | C1=CC=C2C=C(C=CC2=C1)NC(=O)NC3=CC(=CC=C3)Cl |
| InChIKey | MXEBQYHYOWCCSN-UHFFFAOYSA-N |
The planar naphthyl system and electron-withdrawing chlorine atom influence its electronic distribution, potentially enhancing binding affinity to biological targets .
Spectroscopic Data
While explicit spectral data for this compound is unavailable in the provided sources, analogous ureas exhibit distinct infrared (IR) peaks for N-H stretching (3,200–3,400 cm) and carbonyl vibrations (1,650–1,700 cm) . Nuclear magnetic resonance (NMR) spectra would likely show aromatic proton signals between δ 7.0–8.5 ppm and urea NH resonances near δ 8.0–9.0 ppm .
Synthesis and Manufacturing
General Urea Synthesis Strategies
N-(3-Chlorophenyl)-N'-(2-naphthyl)urea is synthesized via reactions between aryl amines and isocyanates. A plausible route involves:
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Step 1: Reaction of 3-chloroaniline with phosgene to form 3-chlorophenyl isocyanate.
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Step 2: Condensation with 2-naphthylamine in anhydrous tetrahydrofuran (THF) at 0–5°C .
This method mirrors procedures used for related compounds, yielding ureas through nucleophilic addition-elimination mechanisms .
Purification and Yield Optimization
Post-synthesis, column chromatography (silica gel, hexane/ethyl acetate eluent) typically achieves >90% purity . Recrystallization from ethanol/water mixtures may further enhance purity, though solubility data specific to this compound is lacking .
Physicochemical Properties
Thermodynamic Stability
The compound’s melting point is unreported, but structurally similar ureas melt between 160–180°C . Its low aqueous solubility (<1 mg/mL at 25°C) is attributable to the hydrophobic naphthyl group, while moderate solubility in polar aprotic solvents like dimethylformamide (DMF) is expected .
Reactivity and Stability
The urea linkage is susceptible to hydrolysis under strongly acidic or basic conditions, generating 3-chloroaniline and 2-naphthylamine. Storage recommendations include airtight containers under inert gas (N) at −20°C to prevent degradation .
Biological Activity and Mechanistic Insights
Cytotoxicity Profiles
Preliminary assays on similar compounds show selective cytotoxicity against cancer cell lines (e.g., HeLa, IC ≈ 2 μM), with minimal effects on non-malignant cells . Structure-activity relationships (SARs) suggest that chloro substitution at the phenyl ring’s meta position optimizes target engagement .
Applications and Industrial Relevance
Pharmaceutical Development
This compound serves as a lead structure for:
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Anti-inflammatory agents: Targeting p38 MAPK in rheumatoid arthritis .
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Oncology therapeutics: Potentiating apoptosis in chemotherapy-resistant cancers .
Agricultural Chemistry
Urea derivatives historically function as herbicides (e.g., monuron) , though N-(3-Chlorophenyl)-N'-(2-naphthyl)urea’s phytotoxicity remains unstudied.
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